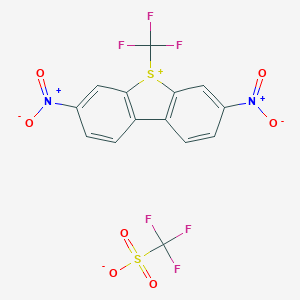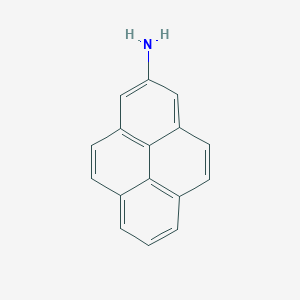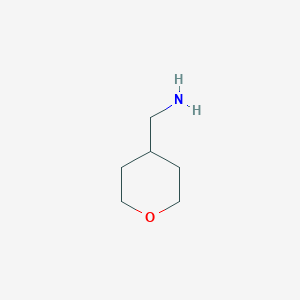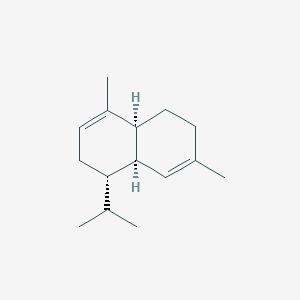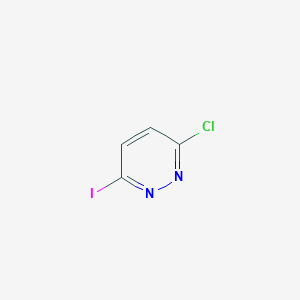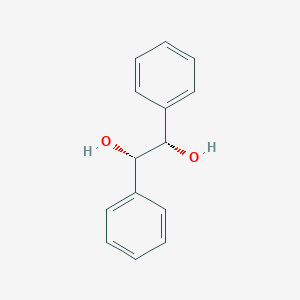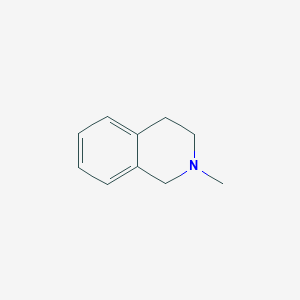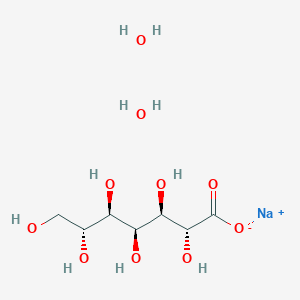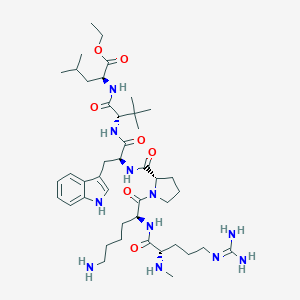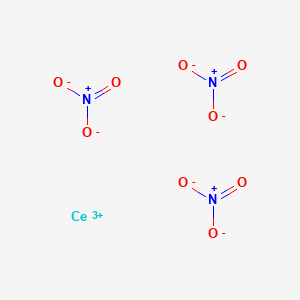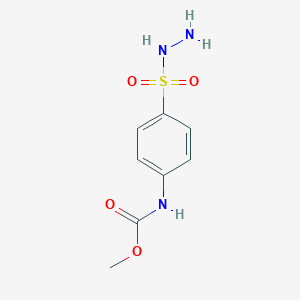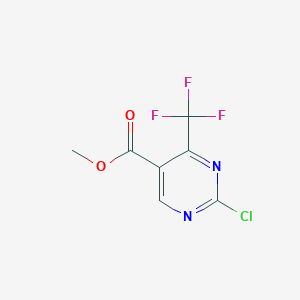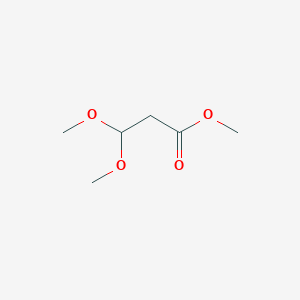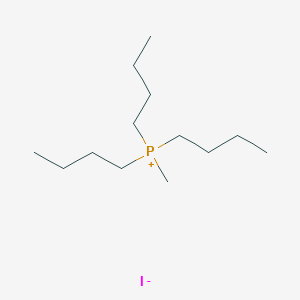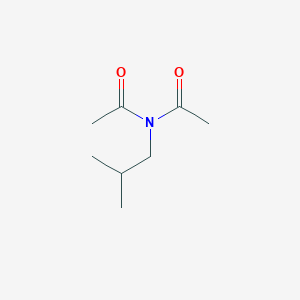
N-Acetyl-N-(2-methylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-N-(2-methylpropyl)acetamide, also known as NAPA, is a chemical compound that has been widely used in scientific research applications. This compound is a derivative of acetaminophen, a commonly used pain reliever. NAPA has been studied extensively due to its potential therapeutic properties and its ability to modulate various physiological processes. In
作用机制
The mechanism of action of N-Acetyl-N-(2-methylpropyl)acetamide is not fully understood. However, it is believed that N-Acetyl-N-(2-methylpropyl)acetamide modulates various physiological processes by inhibiting the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, N-Acetyl-N-(2-methylpropyl)acetamide can reduce inflammation and pain.
生化和生理效应
N-Acetyl-N-(2-methylpropyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, N-Acetyl-N-(2-methylpropyl)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. N-Acetyl-N-(2-methylpropyl)acetamide has also been shown to have antipyretic effects, which can be useful in the treatment of fever.
实验室实验的优点和局限性
N-Acetyl-N-(2-methylpropyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, N-Acetyl-N-(2-methylpropyl)acetamide has been extensively studied, and its properties are well characterized. However, N-Acetyl-N-(2-methylpropyl)acetamide also has some limitations. It is a derivative of acetaminophen, which is a commonly used pain reliever. Therefore, it may not be suitable for experiments that require a completely novel compound. In addition, N-Acetyl-N-(2-methylpropyl)acetamide has not been extensively studied in vivo, so its potential therapeutic properties may not translate to animal models or human subjects.
未来方向
There are several future directions for research on N-Acetyl-N-(2-methylpropyl)acetamide. One potential area of research is the development of N-Acetyl-N-(2-methylpropyl)acetamide derivatives with improved properties. For example, derivatives that have better solubility or bioavailability may be useful for therapeutic applications. Another area of research is the investigation of the mechanism of action of N-Acetyl-N-(2-methylpropyl)acetamide. By understanding how N-Acetyl-N-(2-methylpropyl)acetamide modulates various physiological processes, researchers may be able to develop more targeted therapies for various disease conditions. Finally, more studies are needed to investigate the potential therapeutic properties of N-Acetyl-N-(2-methylpropyl)acetamide in vivo, particularly in animal models and human subjects.
合成方法
The synthesis of N-Acetyl-N-(2-methylpropyl)acetamide involves the reaction of acetaminophen with isobutyryl chloride in the presence of a base such as pyridine. The reaction results in the formation of N-Acetyl-N-(2-methylpropyl)acetamide, which can be purified through recrystallization. The purity of the compound can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
N-Acetyl-N-(2-methylpropyl)acetamide has been extensively studied for its potential therapeutic properties in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects similar to acetaminophen. In addition, N-Acetyl-N-(2-methylpropyl)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Recent studies have shown that N-Acetyl-N-(2-methylpropyl)acetamide can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
属性
CAS 编号 |
1787-52-6 |
|---|---|
产品名称 |
N-Acetyl-N-(2-methylpropyl)acetamide |
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC 名称 |
N-acetyl-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C8H15NO2/c1-6(2)5-9(7(3)10)8(4)11/h6H,5H2,1-4H3 |
InChI 键 |
WQJBTSUJPQKSOP-UHFFFAOYSA-N |
SMILES |
CC(C)CN(C(=O)C)C(=O)C |
规范 SMILES |
CC(C)CN(C(=O)C)C(=O)C |
其他 CAS 编号 |
1787-52-6 |
同义词 |
N-acetyl-N-(2-methylpropyl)acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



